molecular formula C19H27NO3 B312675 Methyl 4-(undec-10-enoylamino)benzoate

Methyl 4-(undec-10-enoylamino)benzoate

Cat. No.: B312675
M. Wt: 317.4 g/mol
InChI Key: DNIPYHAFXGQHPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(undec-10-enoylamino)benzoate is a benzoic acid derivative featuring a methyl ester at the 4-position of the aromatic ring and an undec-10-enoylamino substituent. The undec-10-enoyl group consists of an 11-carbon aliphatic chain terminating in a vinyl group (CH₂=CH-), which introduces both lipophilic and reactive characteristics.

Properties

Molecular Formula

C19H27NO3

Molecular Weight

317.4 g/mol

IUPAC Name

methyl 4-(undec-10-enoylamino)benzoate

InChI

InChI=1S/C19H27NO3/c1-3-4-5-6-7-8-9-10-11-18(21)20-17-14-12-16(13-15-17)19(22)23-2/h3,12-15H,1,4-11H2,2H3,(H,20,21)

InChI Key

DNIPYHAFXGQHPI-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCCCCCCCC=C

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCCCCCCCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(undec-10-enoylamino)benzoate typically involves the following steps:

    Esterification: Benzoic acid is esterified with methanol in the presence of an acidic catalyst such as sulfuric acid to form methyl benzoate.

    Amidation: The methyl benzoate is then reacted with 10-undecenoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired amide linkage.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of solid acid catalysts, such as zirconium or titanium-based catalysts, can enhance the efficiency of the esterification process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the double bond of the undecenoic acid moiety.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The aromatic ring of the benzoate moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used for reduction.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated amides.

    Substitution: Formation of nitro derivatives.

Scientific Research Applications

Methyl 4-(undec-10-enoylamino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(undec-10-enoylamino)benzoate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with membrane proteins and enzymes, altering their function .

Comparison with Similar Compounds

Structural Analogues from Quinoline-Piperazine Series (C1–C7)

Compounds C1–C7 (e.g., Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate, C1) share the methyl benzoate core but differ in their substituents. These analogs feature a piperazine-linked quinoline moiety substituted with halogens, methoxy, or methylthio groups on the phenyl ring . Key comparisons include:

Functional Groups and Reactivity
  • Target Compound: The undec-10-enoylamino group introduces a long aliphatic chain with a terminal alkene, enhancing lipophilicity and enabling reactions such as thiol-ene click chemistry.
Physical Properties
  • Solubility : The target compound’s long alkyl chain likely reduces aqueous solubility compared to C1–C7, which possess polar groups (e.g., bromo, methoxy) that enhance solubility in organic solvents .
  • Melting Points : C1–C7 are reported as yellow/white solids with higher melting points due to crystalline packing of aromatic systems, whereas the target compound’s flexible chain may lower its melting point.

4-Methoxybenzyl undec-10-enoate (5d)

This compound () shares the undec-10-enoate ester group but differs in the aromatic moiety (4-methoxybenzyl vs. 4-amidobenzoate).

  • Reactivity : The benzyl ester in 5d is more hydrolytically labile than the methyl ester in the target compound, which is stabilized by the electron-withdrawing amide group.
  • Applications : 5d’s synthesis via transesterification highlights its utility in catalysis studies, whereas the target compound’s amide linkage may suit peptide-mimetic drug design .

(S)-Methyl 4-(1-aminoethyl)benzoate

This analog () replaces the undecenoylamino group with a chiral aminoethyl substituent.

  • Bioactivity : The primary amine enables salt formation or conjugation, contrasting with the target compound’s inert amide.
  • Analytical Data: Reported melting point (92–94°C) and solubility in polar solvents (e.g., methanol) suggest higher crystallinity than the target compound, which may exhibit greasier consistency due to its long chain .

Data Table: Key Properties of Methyl 4-(undec-10-enoylamino)benzoate and Analogs

Property Target Compound C1–C7 4-Methoxybenzyl undec-10-enoate (5d) (S)-Methyl 4-(1-aminoethyl)benzoate
Molecular Weight ~335.4 (estimated) 450–550 ~318.4 (estimated) 179.22
Key Functional Groups Amide, ester, alkene Quinoline, piperazine, ester Ester, alkene, methoxybenzyl Ester, chiral amine
Solubility Low in water; high in DCM/THF Moderate in DMSO/EtOAc High in EtOAc High in methanol
Synthetic Route Amide coupling (hypothetical) Crystallization in EtOAc Transesterification Heating with 2-chloro-3-nitropyridin-4-ol
Potential Applications Polymers, lipid conjugates Biological probes Catalysis studies Chiral intermediates

Research Implications and Gaps

While the target compound’s structural analogs provide insights into its probable behavior, experimental validation is needed for:

  • Spectroscopic Data : Predicted ¹H NMR signals (e.g., terminal alkene protons at δ 4.8–5.0 ppm, amide NH at δ 6.5–7.0 ppm).
  • Biological Activity : Screening for antimicrobial or anti-inflammatory effects, leveraging its amphiphilic structure.
  • Thermal Stability : Differential scanning calorimetry (DSC) to assess decomposition points.

This analysis underscores the importance of substituent-driven tailoring in benzoate derivatives for diverse scientific applications.

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